2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups, a piperazine ring, and a nitrophenol moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenol with piperazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting cellular functions and responses .
Comparison with Similar Compounds
2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.
Urapidil: A compound with similar adrenergic receptor affinity, used to manage hypertension.
These compounds share structural similarities with this compound but differ in their specific functional groups and therapeutic applications. The uniqueness of this compound lies in its specific combination of methoxy, piperazine, and nitrophenol groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-15(17)21-9-7-20(8-10-21)13-14-11-16(22(24)25)19(23)18(12-14)27-2/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIGNFASCHGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.